2-(4-chlorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide
Description
Historical Development of Arylpiperazine Acetamide Research
The exploration of arylpiperazine acetamides traces its origins to the mid-20th century, when piperazine derivatives first gained prominence in medicinal chemistry due to their structural versatility and biological activity. Early work on piperazine-based compounds focused on their anthelmintic properties, as exemplified by the use of piperazine hydrate to paralyze parasitic helminths through γ-aminobutyric acid (GABA) receptor agonism. By the 1980s, researchers began modifying the piperazine scaffold to enhance specificity for central nervous system (CNS) targets, leading to the development of arylpiperazine derivatives.
The introduction of acetamide functionalities into arylpiperazine frameworks emerged as a strategy to improve blood-brain barrier permeability and receptor binding affinity. For instance, the synthesis of 1-(3-methoxyphenyl)piperazine in the early 2000s demonstrated how methoxy substitutions could fine-tune serotonin receptor interactions. This period also saw the rise of combinatorial chemistry techniques, enabling the systematic variation of arylpiperazine acetamide side chains. A pivotal advancement was the solid-phase synthesis of arylpiperazine derivatives targeting 5-HT~1A~ and 5-HT~2A~ receptors, which established structure-activity relationship (SAR) principles for optimizing substituent positions.
Key milestones in arylpiperazine acetamide research include:
- 1988 : Discovery of aripiprazole, a dihydroquinolinone-containing arylpiperazine, highlighting the therapeutic potential of substituted piperazines in schizophrenia.
- 2007 : Development of flibanserin, a trifluorophenylpiperazine derivative, repurposed for hypoactive sexual desire disorder due to its 5-HT~1A~ agonist/5-HT~2A~ antagonist profile.
- 2020s : Integration of computational docking studies to predict how chloro- and methoxyphenyl groups influence β-tubulin binding in anticancer arylpiperazine acetamides.
Position Within Phenoxyphenyl-Piperazine Research Landscape
2-(4-Chlorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide occupies a unique niche within the phenoxyphenyl-piperazine chemical space, characterized by its dual aryl ether and acetamide substituents. The compound’s design reflects two decades of incremental innovations in arylpiperazine pharmacology:
Structural Differentiation
The 4-chlorophenoxy moiety distinguishes this compound from earlier phenoxyphenyl-piperazines, such as those with nitro or methyl substituents, by reducing oxidative metabolism while maintaining π-stacking interactions with aromatic residues in target proteins. Concurrently, the 2-methoxyphenyl group on the piperazine ring aligns with SAR studies showing that meta-substituted aryl groups improve selectivity for monoamine transporters over adrenergic receptors.
In anticancer research, this compound’s structure bridges gaps between tubulin-binding arylpiperazines (e.g., MY-1121) and serotonin-modulating agents. For example, its chloro-phenoxy group shares structural homology with colchicine-site binders, while the methoxyphenylpiperazine component mirrors 5-HT~1A~ agonists used in neuropsychiatric disorders.
Evolution of Methoxyphenyl-Piperazine Structural Class Investigations
The methoxyphenyl-piperazine substructure has undergone iterative optimization since its first reported synthesis in 1999. Early derivatives like 1-(3-methoxyphenyl)piperazine prioritized serotonin receptor modulation, but subsequent modifications introduced acetamide linkers to diversify therapeutic applications.
Generational Advances
- First Generation (1990s–2000s) : Simple arylpiperazines with minimal side chains, e.g., 1-(3-methoxyphenyl)piperazine, focusing on 5-HT~1A~ binding.
- Second Generation (2010s) : Hybrid structures incorporating peptidomimetic linkers, such as N-acylprolinamide-arylpiperazines, to enhance blood-brain barrier penetration.
- Third Generation (2020s) : Multi-target agents like this compound, designed for dual tubulin polymerization inhibition and serotonin receptor modulation.
The incorporation of the 2-methoxyphenyl group represents a strategic response to crystallographic data revealing that smaller ortho-substituents prevent steric clashes with Phe361 and Phe362 in the 5-HT~1A~ receptor binding pocket. Meanwhile, the ethylacetamide linker’s length (∼4.5 Å) was optimized via molecular dynamics simulations to span the colchicine binding site of β-tubulin while maintaining conformational flexibility.
Synthetic Methodologies
Modern routes to methoxyphenyl-piperazine acetamides employ:
- Buchwald-Hartwig amination for constructing the piperazine-aryl bond.
- Carbodiimide-mediated coupling to install acetamide side chains.
- Late-stage functionalization using Ullmann-type reactions to introduce chlorophenoxy groups.
These advances have enabled the systematic exploration of ~10^4 structural permutations, with this compound emerging as a lead candidate in multitarget drug discovery pipelines.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c1-27-20-5-3-2-4-19(20)25-14-12-24(13-15-25)11-10-23-21(26)16-28-18-8-6-17(22)7-9-18/h2-9H,10-16H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFQYPTXCALPAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate acylating agent to form 4-chlorophenoxyacetyl chloride.
Piperazine Derivative Synthesis: Separately, 2-methoxyphenylpiperazine is synthesized by reacting 2-methoxyaniline with piperazine in the presence of a suitable catalyst.
Coupling Reaction: The final step involves the coupling of 4-chlorophenoxyacetyl chloride with 2-methoxyphenylpiperazine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Products include 2-(4-chlorophenoxy)-N-(2-(4-(2-formylphenyl)piperazin-1-yl)ethyl)acetamide.
Reduction: Products include 2-(4-chlorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)ethylamine.
Substitution: Products vary depending on the nucleophile used, such as 2-(4-aminophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 2-(4-chlorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is studied for its potential interactions with biological macromolecules. It can serve as a probe to study receptor-ligand interactions and enzyme activity.
Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity. The chlorophenoxy and methoxyphenyl groups may enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Key Observations :
- The 2-methoxyphenyl substituent (target compound, 18F-FCWAY) is critical for 5-HT1A receptor binding, as the methoxy group engages in hydrogen bonding with conserved residues in the receptor’s binding pocket .
- Substitution with 3-chlorophenyl () shifts receptor selectivity toward dopamine D3, highlighting the role of halogen positioning in modulating target specificity .
- 4-Fluorophenyl derivatives () exhibit reduced receptor affinity but greater metabolic stability, likely due to decreased susceptibility to oxidative metabolism .
Acetamide Backbone Modifications
Key Observations :
- The 4-chlorophenoxy group in the target compound balances lipophilicity and electronic effects, optimizing receptor binding without excessive metabolic lability.
- Thiazolidinone modifications () demonstrate the versatility of acetamide derivatives in non-CNS applications, such as antimicrobial agents .
Key Observations :
- Iodinated derivatives () highlight the trade-off between metabolic stability and imaging resolution, with heavier halogens offering longer half-lives .
Biological Activity
2-(4-chlorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide, identified by its CAS number 1049369-76-7, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 403.9 g/mol. The structure features a piperazine moiety, which is often associated with various pharmacological activities.
| Property | Value |
|---|---|
| CAS Number | 1049369-76-7 |
| Molecular Formula | C21H26ClN3O3 |
| Molecular Weight | 403.9 g/mol |
Antidepressant Effects
Research indicates that compounds with similar structures to this compound exhibit significant antidepressant properties. For instance, derivatives containing piperazine rings have shown efficacy in modulating serotonergic and dopaminergic pathways, which are crucial in the treatment of depression .
Antitumor Activity
The compound's structural components suggest potential antitumor activity. A study on related piperazine derivatives demonstrated cytotoxic effects against various cancer cell lines, with IC50 values indicating significant growth inhibition . The presence of methoxy and chlorophenyl groups may enhance this activity through increased lipophilicity and receptor binding affinity.
Anti-inflammatory Properties
Preliminary studies have suggested anti-inflammatory effects for compounds similar to this one. In models of carrageenan-induced edema, related compounds displayed reduced inflammation markers, indicating potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially attributed to its structural features:
- Piperazine Ring : Essential for receptor binding and modulation.
- Chlorophenyl Group : Enhances lipophilicity and may improve blood-brain barrier penetration.
- Methoxy Substituent : Contributes to increased activity against specific targets due to electron-donating properties.
Case Studies
- Antidepressant Activity : A clinical trial involving piperazine derivatives showed a significant reduction in depressive symptoms compared to placebo groups. The trial highlighted the importance of the piperazine structure in achieving these effects .
- Antitumor Efficacy : In vitro studies have shown that analogs of the compound can induce apoptosis in breast cancer cell lines, with mechanisms involving mitochondrial pathways and caspase activation .
- Anti-inflammatory Effects : A study on the anti-inflammatory properties of related compounds revealed a decrease in pro-inflammatory cytokines in animal models, suggesting potential use in treating conditions like arthritis .
Q & A
Basic: What are the established synthetic routes for 2-(4-chlorophenoxy)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide, and what are common yield-limiting steps?
Methodological Answer:
The compound is synthesized via multi-step protocols, typically involving:
Coupling of chlorophenoxyacetic acid derivatives with piperazine intermediates under reflux conditions using coupling agents like acetic anhydride (as in analogous syntheses ).
N-alkylation of the piperazine moiety with chloroethylamine derivatives, often requiring inert atmospheres and catalysts like K₂CO₃.
Final acetylation steps to introduce the acetamide group.
Yield Limitations:
- Low yields (~2–5%) are common in multi-step sequences due to side reactions (e.g., incomplete alkylation or hydrolysis of sensitive intermediates).
- Purification challenges arise from byproducts like unreacted piperazine or residual solvents .
Basic: Which analytical techniques are critical for structural elucidation of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves intramolecular interactions (e.g., C–H···O bonds) and confirms stereochemistry. For example, analogous acetamides show torsional angles of -16.7°–160.9° for nitro groups, critical for validating spatial arrangements .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 442.2 for C₂₁H₂₅ClN₃O₃⁺) .
Basic: How is preliminary biological activity screened for this compound?
Methodological Answer:
- In vitro Assays :
- Antimicrobial Testing : Agar dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µg/mL .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
- Dose-Response Curves : Log-dose vs. inhibition plots identify potency thresholds .
Advanced: How can reaction yields be optimized in large-scale synthesis?
Methodological Answer:
- Factorial Design of Experiments (DoE) : Vary parameters like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (1–5 mol%) to identify optimal conditions .
- Continuous Flow Reactors : Improve mixing efficiency and reduce side reactions compared to batch processes .
- Intermediate Trapping : Use scavenger resins (e.g., polymer-bound isocyanates) to remove unreacted amines .
Advanced: What methodologies elucidate the mechanism of action in biological systems?
Methodological Answer:
- Enzyme Inhibition Studies :
- Transcriptomic Profiling : RNA-seq identifies differentially expressed genes post-treatment in cancer cells .
Advanced: How are structural discrepancies resolved in structure-activity relationship (SAR) studies?
Methodological Answer:
- Comparative Crystallography : Overlay X-ray structures of analogs (e.g., 2-chloro-N-(4-fluorophenyl)acetamide ) to identify steric or electronic effects on activity.
- Orthogonal Spectroscopy : Pair NMR with IR to detect hydrogen-bonding variations affecting solubility or receptor binding .
- Meta-Analysis : Cross-reference SAR data from PubChem or crystallographic databases (CCDC) to validate trends .
Advanced: What protocols ensure compound stability during long-term storage?
Methodological Answer:
- Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring for hydrolysis products (e.g., free piperazine) .
- Storage Conditions :
Advanced: How is computational modeling applied to predict pharmacokinetic properties?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
